molecular formula C4H9N5 B13624458 1H-Tetrazole-1-propanamine CAS No. 69807-83-6

1H-Tetrazole-1-propanamine

Cat. No.: B13624458
CAS No.: 69807-83-6
M. Wt: 127.15 g/mol
InChI Key: UGYXACYDHGNSFL-UHFFFAOYSA-N
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Description

1H-Tetrazole-1-propanamine is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted with a propanamine group. Tetrazoles are known for their high acidity (pKa ~4–5) due to aromatic stabilization of the conjugate base, making them bioisosteres for carboxylic acids in drug design . The propanamine side chain likely enhances solubility and reactivity, enabling applications in pharmaceuticals or coordination chemistry.

Properties

CAS No.

69807-83-6

Molecular Formula

C4H9N5

Molecular Weight

127.15 g/mol

IUPAC Name

3-(tetrazol-1-yl)propan-1-amine

InChI

InChI=1S/C4H9N5/c5-2-1-3-9-4-6-7-8-9/h4H,1-3,5H2

InChI Key

UGYXACYDHGNSFL-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CCCN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1H-Tetrazole-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrazoles, which can be further functionalized for specific applications.

Comparison with Similar Compounds

1H-1,2,4-Triazole-1-propanamine

Key Differences :

  • Heterocyclic Core : The triazole ring (three nitrogen atoms) differs from the tetrazole (four nitrogen atoms), leading to reduced acidity (pKa ~10–12 for triazoles) and distinct electronic properties .
  • Applications : Triazole derivatives are widely used as antifungal agents (e.g., fluconazole), whereas tetrazoles are preferred in antihypertensive drugs (e.g., losartan) due to their bioisosteric properties.

1H-Tetrazole, 1-ethenyl- (CAS 17578-18-6)

Key Differences :

  • Molecular Properties :
    • Molecular Formula: C₃H₄N₄
    • Molecular Weight: 96.09 g/mol
  • Hazard Profile : Classified as hazardous upon inhalation, skin contact, or ingestion, requiring stringent safety protocols .

5-(Diallylamino)-1H-Tetrazole (CAS 6280-33-7)

Key Differences :

  • Applications : Used in synthetic intermediates for agrochemicals or ligands in catalysis due to its electron-rich nitrogen centers .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
1H-Tetrazole-1-propanamine* C₄H₉N₅ ~139.15 (estimated) Propanamine High solubility, potential drug intermediate
1H-1,2,4-Triazole-1-propanamine C₅H₁₀N₄ Not reported Propanamine Antifungal/antimicrobial applications
1H-Tetrazole, 1-ethenyl- C₃H₄N₄ 96.09 Ethenyl Hazardous; industrial synthesis
5-(Diallylamino)-1H-Tetrazole C₈H₁₂N₆ 192.22 Diallylamino Agrochemical intermediates

*Estimated based on structural analogs.

Research Findings and Trends

  • Acidity and Reactivity : Tetrazoles exhibit higher acidity than triazoles, favoring their use in environments requiring proton donation or metal coordination .
  • Safety Profiles : Substituents significantly influence toxicity. For example, 1-ethenyl-tetrazole requires rigorous handling due to respiratory hazards, while amine-substituted derivatives may have lower volatility .
  • Drug Design: Propanamine-substituted tetrazoles are understudied but could mimic amino acid side chains, enabling peptide-like drug candidates.

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